N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea
Overview
Description
N-(4-ethoxyphenyl)-N'-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C24H21FN4O2S2 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.10899643 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Urea Derivatives and Thiadiazole Compounds in Scientific Research
Cytokinins and Plant Morphogenesis : Urea derivatives are known for their cytokinin-like activity, influencing cell division and differentiation in plants. Compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have been extensively used in in vitro plant morphogenesis studies due to their ability to exceed the cytokinin activity of adenine compounds. Recent structure-activity relationship studies have identified new urea cytokinins that specifically enhance adventitious root formation, highlighting the role of chemical structure in biological activity (Ricci & Bertoletti, 2009).
Synthesis and Biological Activity : The synthesis and crystal structure analysis of compounds containing the thiadiazolyl urea scaffold have been reported. These studies not only provide information on the chemical structure but also on their biological activities, such as fungicidal activities against various plant pathogens. This highlights the potential use of thiadiazolyl urea derivatives in agriculture as plant protectants (Li-Qiao Shi, 2011).
Enzyme Inhibition and Anticancer Investigations : Urea derivatives have been evaluated for their enzyme inhibition properties and potential anticancer activities. The study of various urea compounds, including those with thiadiazole structures, demonstrates their range of biological activities, from acting as enzyme inhibitors to showing anticancer effects. This underscores the versatility of urea derivatives in medicinal chemistry and drug development (Mustafa, Perveen, & Khan, 2014).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[5-[2-[(2-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S2/c1-2-31-18-13-11-17(12-14-18)26-23(30)27-24-29-28-22(33-24)19-8-4-6-10-21(19)32-15-16-7-3-5-9-20(16)25/h3-14H,2,15H2,1H3,(H2,26,27,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDZKTGBBOKYBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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